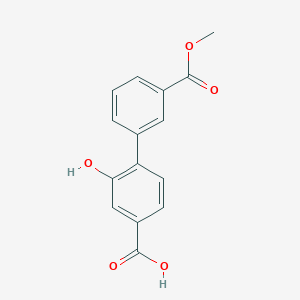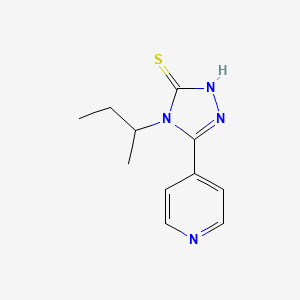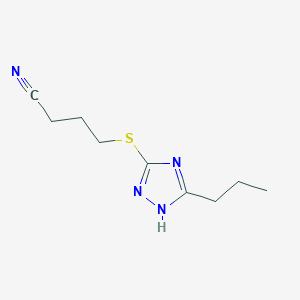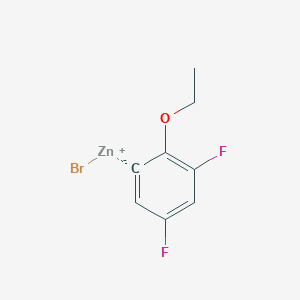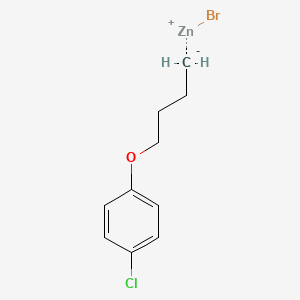
(4-(4-Chlorophenoxy)butyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-chlorophenoxy)butyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound allows it to participate in reactions that are typically challenging for other organometallic reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-chlorophenoxy)butyl)zinc bromide typically involves the reaction of 4-(4-chlorophenoxy)butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
4-(4-chlorophenoxy)butyl bromide+Zn→(4-(4-chlorophenoxy)butyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(4-chlorophenoxy)butyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded carbon acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-chlorophenoxy)butyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of various organic compounds that are precursors to materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which (4-(4-chlorophenoxy)butyl)zinc bromide exerts its effects involves the transfer of the zinc-bonded carbon to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the oxidative addition and reductive elimination steps of the reaction.
Comparison with Similar Compounds
Similar Compounds
(4-(4-chlorophenoxy)butyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
(4-(4-chlorophenoxy)butyl)lithium: Used in nucleophilic addition reactions.
Uniqueness
(4-(4-chlorophenoxy)butyl)zinc bromide is unique due to its relatively mild reaction conditions and the ability to form carbon-carbon bonds efficiently. Compared to its magnesium and lithium counterparts, it offers better functional group tolerance and reduced reactivity, making it suitable for a broader range of synthetic applications.
Properties
Molecular Formula |
C10H12BrClOZn |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-4-chlorobenzene |
InChI |
InChI=1S/C10H12ClO.BrH.Zn/c1-2-3-8-12-10-6-4-9(11)5-7-10;;/h4-7H,1-3,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
ABJGTJDZNUSANI-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCOC1=CC=C(C=C1)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-amino-1-(2-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B14889920.png)

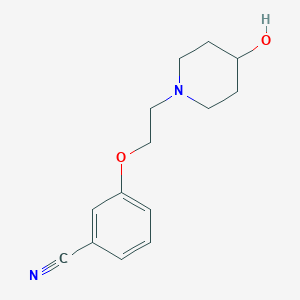
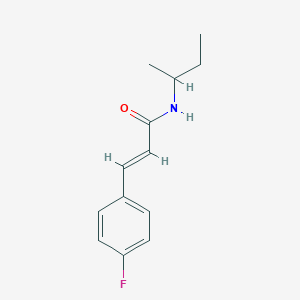
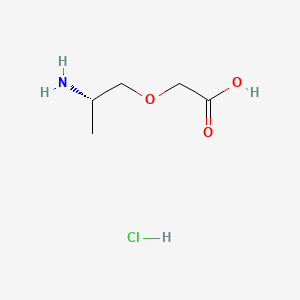
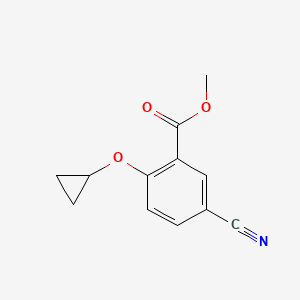
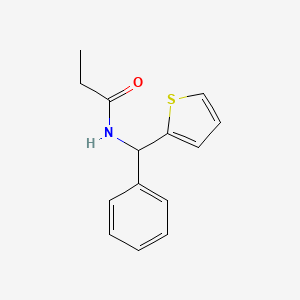
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
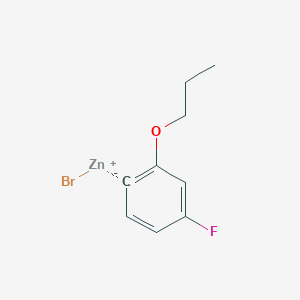
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
